8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
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Overview
Description
8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a heterocyclic compound that features a fused ring system combining pyridine, benzene, and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one typically involves the formation of the oxazepine ring through cyclization reactions. One common method is the Eschweiler–Clark reaction, which involves the formation of the azepine ring under specific conditions . This reaction is often carried out using methylamine and formaldehyde in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways are still under investigation, but studies suggest it may interact with proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
1H-pyrazolo[3,4-b]pyridine: Used in various synthetic applications.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Exhibits potent antitumor activity.
Uniqueness
8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
8-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8-4-5-11-10(7-8)15-12(16)9-3-2-6-14-13(9)17-11/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQMJGYCFJXMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=CC=N3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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